molecular formula C9H9Cl2N B12223212 2-(3,4-Dichlorophenyl)cyclopropan-1-amine CAS No. 61114-42-9

2-(3,4-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B12223212
CAS No.: 61114-42-9
M. Wt: 202.08 g/mol
InChI Key: HNSQANLLXAISTN-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)cyclopropan-1-amine is a chemical compound with the molecular formula C₉H₉Cl₂N and a molecular weight of 202.08 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a 3,4-dichlorophenyl group and an amine group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as a 3,4-dichlorophenyl derivative, followed by amination. One common method involves the reaction of 3,4-dichlorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to hydrogenation and subsequent amination to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the meta and para positions can enhance its stability and alter its interaction with molecular targets compared to similar compounds .

Properties

CAS No.

61114-42-9

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2

InChI Key

HNSQANLLXAISTN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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